molecular formula C14H27N3O2 B7919292 N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7919292
M. Wt: 269.38 g/mol
InChI Key: BDDXTFXJTCXMQO-ABLWVSNPSA-N
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Description

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic compound featuring a piperidine core substituted with an ethyl acetamide group and an (S)-2-amino-3-methyl-butyryl moiety. The compound’s structure suggests applications in peptide mimetics or protease inhibitors, though specific biological data are unavailable in the provided evidence. Its molecular weight is estimated to be ~255–300 g/mol based on analogs like N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide (255.36 g/mol) .

Properties

IUPAC Name

N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-5-17(11(4)18)12-7-6-8-16(9-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDXTFXJTCXMQO-ABLWVSNPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The compound features a piperidine ring, an acetamide group, and a chiral center at the 2-amino-3-methyl-butyryl moiety. Its molecular formula is C13H25N3O2C_{13}H_{25}N_3O_2 with a molecular weight of approximately 281.39 g/mol. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. While detailed mechanisms are still under investigation, preliminary studies suggest potential interactions with cholinergic systems, which are crucial in neurological functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related piperidine derivatives have shown effectiveness against Gram-positive bacteria, demonstrating minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against reference strains .

Table 1: Antimicrobial Activity Overview

CompoundTarget BacteriaMIC (μM)Mechanism
Derivative AStaphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Derivative BEnterococcus faecalis62.5 - 125Disruption of cell wall synthesis

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in the context of Alzheimer's disease. This compound may act as a butyrylcholinesterase inhibitor, enhancing cholinergic activity and providing symptomatic relief in neurodegenerative conditions .

Table 2: Neuroprotective Activity Assessment

Activity AssessedResultReference
Cholinesterase InhibitionSignificant inhibition observed
Cognitive Improvement in ModelsPromising results in animal studies

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Antimicrobial Efficacy : In a study assessing various piperidine derivatives, this compound demonstrated potent antibacterial activity against MRSA strains, outperforming traditional antibiotics .
  • Neuropharmacological Studies : Research focusing on cholinergic modulation indicated that compounds similar to this compound could enhance cognitive function in models of Alzheimer’s disease by inhibiting butyrylcholinesterase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related molecules with modifications in the heterocyclic ring, substituents, or stereochemistry. Key examples include:

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Availability
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide (Target) Piperidine, (S)-2-amino-3-methyl-butyryl, ethyl acetamide ~255–300 (estimated) Not provided Not specified
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide Pyrrolidine (5-membered ring) instead of piperidine 255.36 1401665-75-5 Discontinued
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide Isopropyl group replaces ethyl in acetamide Not provided 1401665-97-1 Available
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide Simplified 2-amino-ethyl substituent instead of amino acid branch 213.32 1354017-44-9 Discontinued
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester tert-Butyl ester instead of ethyl acetamide; carbamate functionality Not provided 10-F083418 Discontinued

Key Observations

  • Ring Size : Replacing piperidine (6-membered) with pyrrolidine (5-membered) reduces conformational flexibility, which may alter binding to biological targets .
  • The tert-butyl ester in [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester introduces steric bulk, which may improve metabolic stability but complicate synthesis .
  • Stereochemistry : The (R) vs. (S) configuration at the pyrrolidine/piperidine position (e.g., in CAS 1401665-75-5) could significantly affect target selectivity or enzymatic recognition .

Physicochemical and Commercial Considerations

  • Molecular Weight : Analogs range from 213–255 g/mol, suggesting the target compound lies within this spectrum. Lower molecular weight correlates with better bioavailability in some contexts .
  • Purity : Most compounds listed by CymitQuimica have 97% purity, indicating high-grade synthesis protocols .

Q & A

Q. What synthetic strategies are recommended to optimize the stereochemical purity of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide?

Methodological Answer:

  • Key Steps:
    • Chiral Resolution: Use (S)-2-amino-3-methyl-butyric acid as a chiral building block to ensure stereochemical fidelity during piperidine ring functionalization .
    • Coupling Reactions: Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to minimize racemization during amide bond formation .
    • Purification: Utilize preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate enantiomerically pure fractions .
  • Validation: Confirm stereochemical purity via circular dichroism (CD) spectroscopy and chiral HPLC .

Q. How can researchers characterize the physicochemical properties of this compound to ensure batch consistency?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Use 1H^1H- and 13C^13C-NMR to verify structural integrity, focusing on piperidine ring protons (δ 3.0–3.5 ppm) and acetamide carbonyl signals (δ 170–175 ppm) .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]+ = 312.21) .
    • Thermogravimetric Analysis (TGA): Assess thermal stability under nitrogen atmosphere (degradation onset >200°C indicates suitability for long-term storage) .

Q. What are the critical parameters for maintaining compound stability during storage?

Methodological Answer:

  • Storage Conditions:
    • Temperature: Store at –20°C in amber vials to prevent photodegradation .
    • Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .
    • Solvent Compatibility: Dissolve in anhydrous DMSO for biological assays; avoid aqueous buffers with pH >8 to prevent piperidine ring oxidation .

Advanced Research Questions

Q. How can researchers evaluate the compound’s binding affinity to tachykinin NK1 receptors in CNS studies?

Methodological Answer:

  • Experimental Design:
    • Radioligand Displacement Assays: Use 3H^3H-labeled substance P as a competitive ligand in rat brain membrane preparations .
    • Cross-Linking Studies: Employ bifunctional cross-linkers (e.g., DSS) to stabilize receptor-ligand complexes for SDS-PAGE analysis .
    • Data Interpretation: Calculate KiK_i values using Cheng-Prusoff equation; compare with reference antagonists (e.g., SR140333, KiK_i = 0.2 nM) .
  • Advanced Tip: Combine surface plasmon resonance (SPR) to monitor real-time binding kinetics .

Q. What strategies are effective in resolving discrepancies between in vitro potency (IC50) and in vivo efficacy for this compound?

Methodological Answer:

  • Root-Cause Analysis:
    • Metabolic Stability: Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation (e.g., t1/2 <30 min suggests poor bioavailability) .
    • Plasma Protein Binding: Use equilibrium dialysis to measure free fraction; >95% binding may limit tissue penetration .
    • Species-Specific Differences: Compare receptor homology (e.g., NK1 receptor sequence alignment between rodents and humans) .
  • Mitigation: Optimize pharmacokinetics via prodrug strategies (e.g., esterification of the acetamide group) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for adenosine A(2B) receptors?

Methodological Answer:

  • Workflow:
    • Docking Studies: Use Schrödinger Suite to model interactions between the compound’s piperidine-acetamide scaffold and A(2B) receptor (PDB: 5IU4) .
    • QSAR Analysis: Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .
    • Synthetic Prioritization: Focus on modifications at the 3-methyl-butyryl moiety to reduce off-target binding (e.g., replace with cyclopropyl groups) .
  • Validation: Test top candidates in cAMP accumulation assays using HEK293 cells expressing A(2B) receptors .

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